N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide
Description
N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide is a synthetic small molecule characterized by a complex heterocyclic scaffold. Its structure comprises:
- A 2,4-dichlorophenyl group linked via an acetamide moiety.
- A pyrrolo[3,4-d][1,2,3]triazole core fused with a diketone (4,6-dioxo) system.
- A 4-(propan-2-yl)phenyl substituent at position 5 of the pyrrolotriazole ring.
This compound’s synthesis likely involves multi-step heterocyclization, analogous to methods described for triazole derivatives in and , where phenylisothiocyanate or chloroacetate reagents are employed to construct fused triazole systems . Structural elucidation would typically utilize X-ray crystallography refined with programs like SHELXL, a widely trusted tool in small-molecule refinement .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O3/c1-11(2)12-3-6-14(7-4-12)28-20(30)18-19(21(28)31)27(26-25-18)10-17(29)24-16-8-5-13(22)9-15(16)23/h3-9,11,18-19H,10H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYFHNRBGAZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and isopropylphenyl precursors, followed by their coupling through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The 4-(propan-2-yl)phenyl group introduces steric bulk compared to smaller substituents (e.g., methyl or allyl), which may influence pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Analysis :
Molecular Docking and Mechanism of Action (MOA):
- demonstrates that structurally similar compounds (e.g., oleanolic acid and hederagenin) share MOAs due to conserved scaffolds . By analogy, the target compound’s pyrrolotriazole-acetamide framework may target proteins involved in inflammation or kinase signaling, akin to celecoxib’s COX-2 inhibition .
- highlights that triazole derivatives exhibit affinity for enzymes like cyclooxygenase or kinases, suggesting the target compound’s triazole core could engage similar binding pockets .
Biological Activity
N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on various studies and findings.
Compound Overview
- Molecular Formula : C21H19Cl2N5O3
- Molecular Weight : Approximately 425.9 g/mol
- CAS Number : 1052562-11-4
This compound features a dichlorophenyl group and a pyrrolo[3,4-d][1,2,3]triazole moiety that contribute to its biological properties. The intricate structure suggests potential interactions with various biological targets.
Anticancer Properties
Recent research has indicated that compounds with similar structures exhibit notable anticancer activities. For instance:
- Cell Viability Assays : The compound was evaluated against several human cancer cell lines using the MTT assay. Results showed significant cytotoxic effects against:
- Mammary gland breast cancer (MCF-7)
- Human colon cancer (HCT-116)
- Prostate adenocarcinoma (PC-3)
- Lung carcinoma (A549)
- Liver cancer (HepG-2)
The IC50 values for these assays demonstrated that the compound has strong inhibitory effects comparable to established chemotherapeutic agents like Vinblastine and Colchicine .
Kinase Inhibition
The compound was assessed for its inhibitory activity against key kinases involved in cancer progression:
| Target Kinase | IC50 Value (µM) | Reference Inhibitor | Reference IC50 Value (µM) |
|---|---|---|---|
| EGFR | 0.216 | Sorafenib | 0.230 |
| VEGFR-2 | 0.259 | Sorafenib | 0.308 |
These results indicate that N-(2,4-dichlorophenyl)-2-{4,6-dioxo... exhibits comparable potency to Sorafenib in inhibiting EGFR and VEGFR-2 kinases .
The mechanism of action for this compound likely involves the inhibition of signaling pathways critical for tumor growth and survival. The structural features suggest potential interactions with ATP-binding sites of kinases due to the presence of the triazole moiety.
Future Research Directions
Given the promising biological activity observed in preliminary studies, further research is warranted to explore:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating the specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
